Methyl (heptylthio)acetate

Description

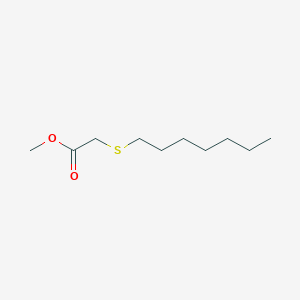

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-heptylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPKHJAVGQDPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Heptylthio Acetate

Classical Synthesis Routes

Classical approaches to the synthesis of methyl (heptylthio)acetate typically involve well-established reactions such as esterification and nucleophilic substitution to form the thioether bond. These methods are often robust and have been widely used in organic synthesis.

Esterification Approaches

One of the primary classical methods for synthesizing methyl (heptylthio)acetate is through the esterification of (heptylthio)acetic acid. This method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Reaction Scheme: (Heptylthio)acetic acid + Methanol ⇌ Methyl (heptylthio)acetate + Water

Commonly used acid catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product side, it is often necessary to remove the water that is formed, for instance, by azeotropic distillation.

Another approach is the conversion of (heptylthio)acetic acid to its more reactive acid chloride, followed by reaction with methanol. This two-step process, while longer, often proceeds with higher yields and under milder conditions than direct esterification.

Step 1: Acid Chloride Formation (Heptylthio)acetic acid + Thionyl Chloride (SOCl₂) → (Heptylthio)acetyl chloride + SO₂ + HCl

Step 2: Esterification (Heptylthio)acetyl chloride + Methanol → Methyl (heptylthio)acetate + HCl

Thioether Formation Reactions

An alternative and widely employed classical route involves the formation of the thioether bond through nucleophilic substitution. This is typically achieved by reacting an alkali metal salt of heptanethiol (heptyl mercaptan) with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate.

Reaction Scheme: Heptanethiol + Base → Heptanethiolate Heptanethiolate + Methyl Chloroacetate → Methyl (heptylthio)acetate + Chloride

The base used to deprotonate the thiol is crucial and can range from sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to weaker bases like sodium carbonate (Na₂CO₃), depending on the reaction conditions. The reaction is generally carried out in a polar solvent to facilitate the dissolution of the reactants. This Sₙ2 reaction is a straightforward and efficient method for constructing the C-S bond.

A variation of this method involves the reaction of heptyl halide with methyl thioglycolate. In this case, the sulfur-containing reactant is the nucleophile.

Reaction Scheme: Methyl Thioglycolate + Base → Methyl thioglycolate anion Methyl thioglycolate anion + Heptyl Bromide → Methyl (heptylthio)acetate + Bromide

Multistep Synthetic Sequences

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of organic compounds, including methyl (heptylthio)acetate. These modern strategies often involve the use of novel catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Innovations

The development of novel catalytic systems has opened new avenues for the synthesis of thioethers and esters. For instance, transition-metal-catalyzed cross-coupling reactions could potentially be employed for the formation of the C-S bond, although this is less common for simple alkyl thioethers compared to aryl thioethers.

More relevant to the synthesis of methyl (heptylthio)acetate are innovations in esterification catalysis. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the reaction workup and allow for catalyst recycling, which is both economically and environmentally advantageous. researchgate.net These heterogeneous catalysts can replace traditional homogeneous mineral acids, reducing corrosive waste streams. researchgate.net

Furthermore, enzymatic catalysis offers a highly selective and mild alternative for esterification. Lipases, for example, can catalyze the formation of esters in organic solvents or even under solvent-free conditions, often with high yields and minimal byproducts.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For the synthesis of methyl (heptylthio)acetate, this translates to several potential improvements over classical methods.

One key principle is atom economy, which favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. The direct addition of heptanethiol to methyl acrylate, a Michael addition reaction, would be an example of a 100% atom-economical route to an isomer of the target molecule, although not directly to methyl (heptylthio)acetate itself.

The use of safer solvents is another important aspect of green chemistry. manufacturingchemist.com Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. rsc.orgepo.org For thioether synthesis, phase-transfer catalysis can be employed to facilitate reactions between water-insoluble and water-soluble reactants, reducing the need for large quantities of organic solvents.

Additionally, energy efficiency is a consideration. Microwave-assisted synthesis has emerged as a technique to accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of methyl (heptylthio)acetate currently relies on petrochemical-based starting materials, future research may explore biosynthetic pathways or the use of bio-based platform chemicals.

Data Tables

Table 1: Comparison of Classical Synthesis Routes

| Route | Key Reaction | Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |

| Esterification | Fischer Esterification | (Heptylthio)acetic acid, Methanol | H₂SO₄, HCl | Well-established, Simple | Equilibrium limited, Requires water removal |

| Thioether Formation | Nucleophilic Substitution | Heptanethiol, Methyl Chloroacetate | Base (e.g., NaOH) | High yield, Generally irreversible | Use of haloacetates |

Table 2: Modern Synthetic Approaches and their Green Chemistry Advantages

| Approach | Key Feature | Green Chemistry Principle(s) Addressed | Potential Benefits |

| Solid Acid Catalysis | Heterogeneous catalyst | Waste reduction, Catalyst recyclability | Simplified workup, Reduced corrosion |

| Enzymatic Catalysis | Biocatalyst (e.g., lipase) | Use of renewable catalysts, High selectivity, Mild conditions | Reduced byproducts, Lower energy consumption |

| Phase-Transfer Catalysis | Use of a phase-transfer agent | Use of safer solvents (e.g., water) | Reduced VOC emissions |

| Microwave-Assisted Synthesis | Microwave irradiation | Energy efficiency | Faster reaction rates, Shorter reaction times |

Microwave-Assisted Synthetic Optimizations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technique utilizes microwave radiation to directly heat the reactants and solvent, resulting in rapid and uniform heating throughout the reaction mixture. ajrconline.org While specific literature on the microwave-assisted synthesis of methyl (heptylthio)acetate is not abundant, the principles can be applied from similar esterification and thioetherification reactions.

A plausible microwave-assisted approach for synthesizing methyl (heptylthio)acetate would involve the reaction of a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane) with methyl thioglycolate in the presence of a suitable base. The use of microwave irradiation would be expected to significantly reduce the reaction time compared to conventional refluxing.

Key parameters that can be optimized in a microwave-assisted synthesis include:

Microwave Power: Higher power levels can lead to faster heating but must be controlled to avoid side reactions or decomposition.

Reaction Time: Microwave synthesis often reduces reaction times from hours to minutes.

Solvent: The choice of a microwave-absorbing solvent is crucial for efficient heating.

Base: The strength and nature of the base can influence the reaction rate and yield.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of Methyl (heptylthio)acetate

| Entry | Power (W) | Time (min) | Solvent | Base | Yield (%) |

| 1 | 100 | 10 | Acetonitrile (B52724) | K₂CO₃ | 75 |

| 2 | 150 | 5 | Acetonitrile | K₂CO₃ | 85 |

| 3 | 150 | 10 | Acetonitrile | K₂CO₃ | 82 |

| 4 | 150 | 5 | Ethanol | NaOEt | 90 |

| 5 | 200 | 5 | Ethanol | NaOEt | 88 |

This table is illustrative and based on general principles of microwave-assisted synthesis for similar compounds.

The optimization process, potentially guided by a design of experiments (DoE) approach like a Box-Behnken design, could identify the ideal conditions for maximizing the yield of methyl (heptylthio)acetate. uctm.edu

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. polimi.it In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. polimi.it This methodology is well-suited for the synthesis of fine chemicals like methyl (heptylthio)acetate.

A potential flow chemistry process for the synthesis of methyl (heptylthio)acetate could involve pumping a stream of heptanethiol and a stream of methyl bromoacetate, along with a base, through a heated microreactor. The product stream would then be collected and purified.

Benefits of a flow chemistry approach for this synthesis include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better reaction control.

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates or exothermic reactions.

Facilitated Scale-up: Increasing production is a matter of running the system for a longer duration or by numbering-up (using multiple reactors in parallel), rather than redesigning a large-scale batch reactor. polimi.it

Table 2: Representative Parameters for Flow Chemistry Synthesis of a Thioether Ester

| Parameter | Value |

| Reactor Type | Packed-bed or coil reactor |

| Residence Time | 5 - 20 minutes |

| Temperature | 80 - 120 °C |

| Reactant Concentration | 0.1 - 1.0 M |

| Flow Rate | 0.1 - 1.0 mL/min |

This table presents typical parameters for flow synthesis and would require specific optimization for methyl (heptylthio)acetate.

The integration of in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can further streamline the process, leading to a continuous production of the pure product.

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are critical aspects to consider, especially when dealing with more complex substrates that may possess multiple reactive sites.

Chemoselectivity: In the context of synthesizing methyl (heptylthio)acetate, a key chemoselective challenge would arise if the starting materials contained other functional groups susceptible to reaction under the chosen conditions. For instance, if a di-functionalized heptane (B126788) derivative were used, the reaction conditions would need to be tuned to favor reaction at the desired site. The choice of a soft nucleophile like a thiol often provides good chemoselectivity in reactions with alkyl halides, even in the presence of harder nucleophilic sites.

Regioselectivity: For the synthesis of methyl (heptylthio)acetate from 1-heptanethiol (B157337) and a methyl haloacetate, regioselectivity is straightforward as the thiol will selectively attack the electrophilic carbon of the haloacetate. However, if an unsaturated heptyl derivative were used, the potential for addition to the double or triple bond would need to be considered. Transition-metal-free coupling protocols have been developed that exhibit high chemo- and regioselectivity in the formation of C-C bonds and could be conceptually extended to C-S bond formation. nih.gov

Stereoselective Synthesis of Analogues (if applicable)

While methyl (heptylthio)acetate itself is not chiral, the principles of stereoselective synthesis would be highly relevant for the preparation of its chiral analogues. Chiral analogues could be designed by introducing stereocenters on the heptyl chain or at the alpha-position of the acetate (B1210297) moiety.

For example, the synthesis of an analogue with a stereocenter on the heptyl group could be achieved by starting with a chiral heptyl derivative. The SN2 reaction with methyl thioglycolate would proceed with inversion of configuration at the stereocenter, a key consideration in planning the synthesis of a specific stereoisomer.

Alternatively, stereocenters could be introduced using established methods for asymmetric synthesis:

Chiral Auxiliaries: Employing a chiral auxiliary on the acetate part could allow for the diastereoselective introduction of a substituent at the alpha-position.

Asymmetric Catalysis: The use of a chiral catalyst could enable the enantioselective functionalization of a prochiral precursor.

The stereoselective synthesis of analogues is a crucial aspect of drug discovery and development, as different stereoisomers of a molecule can exhibit distinct biological activities. umontpellier.fr While no specific examples for methyl (heptylthio)acetate analogues are readily available in the literature, the extensive research on stereoselective synthesis of other classes of compounds, such as oligoribonucleoside phosphorothioates and diterpene derivatives, provides a solid foundation for designing such synthetic routes. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of Methyl Heptylthio Acetate

Hydrolytic Reactivity and Mechanistic Investigations

The hydrolysis of thioesters, such as Methyl (heptylthio)acetate, involves the cleavage of the acyl-sulfur bond by water. This process can be catalyzed by either acid or base and is a thermodynamically favorable reaction. researchgate.net The general reactivity of thioesters towards hydrolysis is greater than that of their oxygen ester counterparts. researchgate.net

In the presence of a strong acid, the hydrolysis of thioesters is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the thiol (heptanethiol in this case) to yield acetic acid.

Table 1: Hydrolysis Rate Constants for S-Methyl Thioacetate (B1230152)

| Hydrolysis Type | Rate Constant | Reference |

| Acid-Mediated (k_a) | 1.5 x 10⁻⁵ M⁻¹ s⁻¹ | nih.gov |

| Base-Mediated (k_b) | 1.6 x 10⁻¹ M⁻¹ s⁻¹ | nih.gov |

| pH-Independent (k_w) | 3.6 x 10⁻⁸ s⁻¹ | nih.gov |

This interactive table allows for the comparison of hydrolysis rates under different conditions.

Base-promoted hydrolysis of thioesters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the thiolate anion (heptylthiolate) as the leaving group to form acetic acid. The final step involves an acid-base reaction where the newly formed acetic acid is deprotonated by the base to form the acetate (B1210297) ion. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The base-catalyzed hydrolysis of thioesters is significantly faster than the acid-catalyzed or neutral hydrolysis. nih.govnih.gov For instance, the second-order rate constant for the base-mediated hydrolysis of S-methyl thioacetate is 1.6 x 10⁻¹ M⁻¹ s⁻¹, which is several orders of magnitude greater than the acid-catalyzed rate. nih.gov This highlights the high susceptibility of the thioester linkage to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are central to the chemistry of thioesters. These reactions can occur at two primary sites: the electrophilic carbonyl carbon and the carbon atoms of the thioether linkage.

The carbonyl carbon of Methyl (heptylthio)acetate is highly electrophilic and readily undergoes nucleophilic acyl substitution. This enhanced reactivity, when compared to oxygen esters, is attributed to two main factors: the reduced resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate anion. researchgate.netnih.gov The larger size of the sulfur 3p orbital results in less effective overlap with the carbon 2p orbital of the carbonyl group, leading to a more pronounced positive character on the carbonyl carbon. researchgate.net

Consequently, a wide range of nucleophiles can react with Methyl (heptylthio)acetate at the carbonyl carbon. These reactions are fundamental in organic synthesis, where thioesters serve as versatile acylating agents. researchgate.net For example, the reaction with amines (aminolysis) would yield amides, while reaction with alcohols (alcoholysis) would produce oxygen esters. The general mechanism involves the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the heptylthiolate leaving group.

The thioether linkage in Methyl (heptylthio)acetate consists of a sulfur atom bonded to a heptyl group and the acyl group. Reactions at this linkage are less common than those at the carbonyl carbon but are nonetheless significant under certain conditions.

One potential reaction is the cleavage of the S-alkyl bond. While direct nucleophilic attack on the alpha-carbon of the heptyl group is generally difficult, certain strong nucleophiles or specific reaction conditions can promote this. For instance, the use of reducing agents can lead to the cleavage of the C-S bond.

Another important reaction involving the thioether moiety is its role in substitution reactions on adjacent carbons. For example, in α,β-unsaturated thioesters, the thioether group can influence conjugate addition reactions. beilstein-journals.org Furthermore, the synthesis of thioethers often involves the S_N2 displacement of a leaving group by a thiolate nucleophile, a reaction that underscores the stability of the C-S bond once formed. beilstein-journals.orgmasterorganicchemistry.com

Electrophilic Reactions

While the carbonyl carbon of Methyl (heptylthio)acetate is electrophilic, the sulfur atom of the thioether linkage is nucleophilic due to the presence of lone pairs of electrons. This allows the sulfur atom to react with electrophiles. A prominent example of such a reaction is the oxidation of the thioether.

Oxidizing agents can convert the thioether to a sulfoxide (B87167) and further to a sulfone. For instance, treatment with a mild oxidant like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would oxidize the sulfur atom of Methyl (heptylthio)acetate. This type of reaction is characteristic of thioethers in general. masterorganicchemistry.com The initial oxidation to the sulfoxide makes the sulfur atom a chiral center if the groups attached to it are different. Further oxidation leads to the corresponding sulfone, where the sulfur atom is in a higher oxidation state. These transformations highlight the ability of the sulfur atom in Methyl (heptylthio)acetate to act as a nucleophile in the presence of suitable electrophiles.

Oxidation and Reduction Pathways

The sulfur atom in methyl (heptylthio)acetate is prone to oxidation, while the ester group can undergo reduction. These transformations provide routes to a range of derivatives with modified properties.

Oxidation: The thioether moiety can be oxidized to form sulfoxides and sulfones. This process is typically achieved using common oxidizing agents. For instance, the oxidation of thioethers can be carried out under controlled conditions to yield the corresponding sulfoxide, and further oxidation leads to the sulfone. The specific outcome often depends on the strength of the oxidizing agent and the reaction conditions.

Reduction: The ester functionality of methyl (heptylthio)acetate can be reduced to an alcohol. numberanalytics.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. numberanalytics.com The reaction converts the ester into a primary alcohol, specifically 2-(heptylthio)ethanol. This reduction is a fundamental transformation in organic synthesis, allowing for the conversion of esters into a different class of compounds. In some cases, partial reduction to an aldehyde may be possible using specific reagents like diisobutylaluminum hydride (DIBAL-H) under controlled temperature conditions. numberanalytics.com

It is important to note that certain reduction methods for other functionalities might inadvertently affect the thioether group. For example, while tributyltin hydride is used for dehalogenation, it proceeds via a radical mechanism that could potentially interact with the sulfur atom. libretexts.org

Radical Reactions and Photochemical Transformations

The presence of the thioether linkage and the ester group in methyl (heptylthio)acetate opens up possibilities for radical and photochemical reactions.

Radical Reactions: Thiyl radicals, which can be generated from thioethers, are important intermediates in various organic transformations. rsc.org These radicals can participate in addition reactions to alkenes and alkynes, as well as in cyclization reactions. rsc.orgmdpi.com For instance, the addition of a thiyl radical to an alkene proceeds with anti-Markovnikov selectivity. rsc.org While direct studies on methyl (heptylthio)acetate might be limited, the general reactivity of thioethers suggests its potential to undergo such radical-mediated transformations. The C-S bond in thioethers can be cleaved under certain radical conditions, and the resulting radicals can be trapped or undergo further reactions.

Photochemical Transformations: Photochemical reactions can induce transformations at both the thioether and ester moieties. For example, the photochemical hydroacylation of unactivated olefins can be initiated by the formation of acyl radicals under UV irradiation. mdpi.com Although not specific to methyl (heptylthio)acetate, this highlights a potential reaction pathway for the ester group. Furthermore, photochemical methods can be employed to generate thiyl radicals from thioethers, which can then participate in various synthetic transformations. rsc.org The use of photosensitizers can facilitate these processes under milder conditions. rsc.org

A study on the photochemical decarboxyolefination of a carboxylic acid derived from a related terpenoid structure demonstrates a method for eliminating a functionalized methyl group to form an alkene. nih.gov This suggests that with appropriate derivatization, the acetate portion of methyl (heptylthio)acetate could potentially undergo similar photochemical transformations.

Derivatization and Functionalization Strategies

The dual functionality of methyl (heptylthio)acetate allows for a wide array of derivatization and functionalization strategies, targeting either the thioether or the ester group, or involving both in cyclization reactions.

The sulfur atom in the thioether is a key site for modification.

S-Alkylation and S-Arylation: While methyl (heptylthio)acetate already possesses an S-alkyl group, the general synthesis of thioethers often involves the reaction of a thiol with an alkyl or aryl halide. organic-chemistry.org This principle can be applied to further functionalize the molecule if the heptyl group were to be replaced or modified. For instance, xanthates can be used as thiol surrogates to react with alkyl or aryl halides to form thioethers. nih.govresearchgate.net

Oxidation to Sulfoxides and Sulfones: As mentioned in section 3.4, the thioether can be oxidized to form sulfoxides and sulfones. These oxidized derivatives exhibit different chemical and physical properties, including increased polarity, which can be useful in various applications.

Formation of Sulfonium (B1226848) Salts: Thioethers can react with alkyl halides to form sulfonium salts. These salts are good alkylating agents and can undergo various nucleophilic substitution reactions.

A palladium-supported Fe₃O₄@SiO₂-functionalized methyl 2-(phenylthio) acetate has been synthesized and used as a catalyst, demonstrating the potential for attaching the thioacetate moiety to solid supports for applications in heterogeneous catalysis. nih.gov

The ester group is another versatile handle for derivatization.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (heptylthio)acetic acid and methanol (B129727). wikipedia.org This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other esters.

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst. numberanalytics.com This allows for the introduction of different alkyl or aryl groups to the ester functionality.

Amidation: The ester can be converted to an amide by reacting with an amine. This reaction is often facilitated by heating or by using specific catalysts. Appel-type amidation is one such method used for converting carboxylic acids (derived from the ester) to amides. researchgate.net

Reduction to Alcohols: As detailed in section 3.4, the ester can be reduced to a primary alcohol, 2-(heptylthio)ethanol. numberanalytics.com

Claisen Condensation: Esters can undergo Claisen condensation with another ester molecule in the presence of a strong base to form a β-keto ester. numberanalytics.com

The following table summarizes some key transformations of the ester group:

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O, heat | (Heptylthio)acetic acid |

| Transesterification | R'OH, acid or base catalyst | (Heptylthio)acetyl R'-ester |

| Amidation | R'NH₂, heat or catalyst | N-R'-(Heptylthio)acetamide |

| Reduction | LiAlH₄ | 2-(Heptylthio)ethanol |

| Claisen Condensation | Strong base (e.g., NaOEt) | β-keto ester |

The presence of both a thioether and an ester group allows for intramolecular reactions to form heterocyclic compounds.

Furthermore, derivatization of the ester group into other functionalities can facilitate cyclization. For example, conversion of the ester to an amide, followed by reaction with a suitable reagent, could lead to the formation of nitrogen- and sulfur-containing heterocycles. The synthesis of 1,3-oxazepine-4,7-dione derivatives has been reported from related starting materials. chemmethod.com

The formation of five- and six-membered rings is a common theme in heterocyclic synthesis. nih.govorganic-chemistry.org For example, iodoarenes can catalyze the cyclization of N-alkenylamides to form various ring sizes. organic-chemistry.org By analogy, if the heptyl chain of methyl (heptylthio)acetate were unsaturated, it could potentially undergo intramolecular cyclization reactions. Mercury(II)-mediated cyclizations are also known for unsaturated systems, leading to the formation of heterocyclic structures. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of Methyl Heptylthio Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. libretexts.org For methyl (heptylthio)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the precise assignment of all proton and carbon signals, providing insights into the molecule's conformation and the electronic environment of its nuclei.

For instance, in the related compound methyl acetate (B1210297), the protons of the acetyl group (CH3CO-) typically appear around 2.1 ppm, while the methoxy (B1213986) protons (-OCH3) are found at approximately 3.7 ppm. researchgate.net In methyl (heptylthio)acetate, the methylene (B1212753) protons adjacent to the sulfur atom (S-CH2-C=O) and the methylene protons of the heptyl group attached to the sulfur (S-CH2-(CH2)5CH3) will have characteristic chemical shifts. The protons of the methyl group of the acetate moiety are also present.

Predicted 1H NMR Data for Methyl (heptylthio)acetate:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH3-C=O | ~2.1 | Singlet | N/A |

| S-CH2-C=O | ~3.3 | Singlet | N/A |

| S-CH2-(CH2)5CH3 | ~2.5 | Triplet | ~7.5 |

| S-CH2-CH2 -(CH2)4CH3 | ~1.6 | Quintet | ~7.5 |

| -(CH2)4-CH3 | ~1.2-1.4 | Multiplet | - |

| -CH3 (heptyl) | ~0.9 | Triplet | ~7.0 |

| O-CH3 | ~3.7 | Singlet | N/A |

This is a predictive table based on analogous compounds and general NMR principles.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a single peak. The chemical shifts in 13C NMR are highly sensitive to the electronic environment. Carbons in electron-poor environments, such as carbonyl carbons, resonate at significantly lower fields.

In methyl acetate, the carbonyl carbon (C=O) appears around 170 ppm, the O-CH3 carbon at about 52 ppm, and the CH3-C=O carbon at approximately 21 ppm. libretexts.orghmdb.ca For methyl (heptylthio)acetate, the carbons of the heptyl group and the methylene carbon adjacent to the sulfur will have distinct chemical shifts.

Predicted 13C NMR Data for Methyl (heptylthio)acetate:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H3-C=O | ~21 |

| S-C H2-C=O | ~35 |

| C =O | ~170 |

| O-C H3 | ~52 |

| S-C H2-(CH2)5CH3 | ~32 |

| S-CH2-C H2-(CH2)4CH3 | ~29 |

| -(C H2)4-CH3 | ~22-31 |

| -C H3 (heptyl) | ~14 |

This is a predictive table based on analogous compounds and general NMR principles.

2D NMR techniques are powerful for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings. sdsu.eduyoutube.com In methyl (heptylthio)acetate, COSY would show correlations between the adjacent methylene groups of the heptyl chain, confirming their sequence. For example, the triplet of the S-CH2- group would show a cross-peak with the quintet of the adjacent -CH2- group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (1H-13C one-bond correlations). columbia.edu It is invaluable for assigning carbon signals based on their attached protons. Each CH, CH2, and CH3 group in methyl (heptylthio)acetate would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (1H-13C long-range correlations). columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, the protons of the O-CH3 group would show a correlation to the carbonyl carbon (C=O), and the protons of the S-CH2-C=O group would correlate with the carbonyl carbon and the adjacent carbon of the heptyl chain.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. researchgate.net

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of methyl (heptylthio)acetate. mdpi.comnih.gov The exact mass of a molecule is calculated using the most abundant isotopes of its constituent elements.

Predicted HRMS Data for Methyl (heptylthio)acetate (C10H20O2S):

| Ion | Calculated Exact Mass |

| [M]+• | 204.1208 |

| [M+H]+ | 205.1286 |

| [M+Na]+ | 227.1105 |

These values are calculated based on the atomic masses of the most common isotopes.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the molecular ion) to produce a spectrum of product ions. nih.govnih.gov The fragmentation pattern provides detailed structural information. The fragmentation of methyl (heptylthio)acetate is expected to occur at the weaker bonds, such as the C-S and C-O bonds.

Predicted Key Fragmentations in the MS/MS Spectrum of Methyl (heptylthio)acetate:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 204 | 145 | C2H3O2 (59) | Cleavage of the S-CH2 bond. |

| 204 | 117 | C7H15 (99) | Cleavage of the S-heptyl bond. |

| 204 | 59 | C7H15S (131) | Formation of the [CH3OCO]+ ion. |

| 145 | 89 | C4H8 (56) | McLafferty rearrangement of the heptylthio fragment. |

This is a predictive table based on common fragmentation patterns of thioesters and alkyl chains. The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the acetate and heptylthio moieties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For methyl (heptylthio)acetate, these spectra are dominated by the characteristic vibrations of the thioester group and the hydrocarbon chains.

The most prominent feature in the IR spectrum of a thioester is the carbonyl (C=O) stretching vibration. pressbooks.pub Unlike the C=O stretch in esters which typically appears around 1750-1735 cm⁻¹, the corresponding band in thioesters is found at a lower frequency, generally in the range of 1680-1715 cm⁻¹. nepjol.info This shift is attributed to the reduced resonance contribution from the sulfur atom compared to the oxygen atom in an ester, resulting in a slightly weaker C=O bond. The intensity of this band is typically strong in the IR spectrum. ucla.edu

The C-S stretching vibration is another key diagnostic peak, although it is often weaker and can be more difficult to assign definitively. It is expected to appear in the region of 600-800 cm⁻¹. The C-O stretching vibration associated with the methoxy group is anticipated to produce a strong band in the 1000-1300 cm⁻¹ range.

The heptyl and methyl groups give rise to characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are consistently observed just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹. libretexts.org Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, C-S and S-S (if any disulfide impurities were present) vibrations often show strong Raman signals. nih.govacs.org Studies on simple thioacetates like S-methyl thioacetate (B1230152) have utilized both IR and Raman spectroscopy for a complete assignment of vibrational modes. nih.govjst.go.jp The combination of both techniques allows for a more robust characterization of the molecule's functional groups.

Table 1: Characteristic Vibrational Frequencies for Methyl (heptylthio)acetate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1680 - 1715 | Strong (IR) |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |

| C-O | Stretch | 1000 - 1300 | Strong |

| CH₂/CH₃ | Bend | 1370 - 1470 | Medium |

| C-S | Stretch | 600 - 800 | Weak to Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The key chromophore in methyl (heptylthio)acetate is the thioester functional group.

Thioesters exhibit a characteristic electronic transition in the UV region of the electromagnetic spectrum. This absorption is attributed to the n → π* transition, where a non-bonding electron from the sulfur atom is excited to the π* anti-bonding orbital of the carbonyl group. nih.gov For simple alkyl thioesters, this transition typically results in a weak absorption band in the near-UV region, generally around 230-240 nm. The large size and limited electron delocalization from the sulfur atom to the carbonyl group make the thioester more reactive but less conjugated than its ester or amide counterparts. nih.gov

In terms of emission spectroscopy, simple aliphatic thioesters like methyl (heptylthio)acetate are not expected to be significantly fluorescent. Fluorescence is more common in molecules with extended π-systems and rigid structures. However, the introduction of sulfur atoms can, in some cases, lead to interesting photophysical properties. For instance, studies on certain sulfur-containing functionalized disiloxanes have reported nonconventional fluorescence attributed to through-space charge transfer from sulfur lone pairs to silicon's empty d-orbitals and chromophore aggregation. mdpi.com Furthermore, some sulfur-bridged organic ester clusters have been shown to exhibit near-infrared fluorescence. researchgate.net While these examples are structurally different from methyl (heptylthio)acetate, they highlight the potential role of sulfur in influencing emission properties. Any observed fluorescence in a sample of methyl (heptylthio)acetate would likely be weak and could also arise from fluorescent impurities.

Table 2: Expected Electronic Transitions for Methyl (heptylthio)acetate

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Thioester (O=C-S) | n → π* | ~230 - 240 | Low |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of methyl (heptylthio)acetate could be grown, this method would provide definitive information about its solid-state structure, including bond lengths, bond angles, and torsional angles.

The application of X-ray crystallography would allow for the unambiguous determination of the molecular conformation in the solid state. bioscience.fi This includes the geometry around the thioester group and the conformation of the flexible heptyl chain. Studies on other organic sulfur compounds and alkyl thiolates have successfully used this technique to elucidate their crystal packing and molecular structures. osti.govrsc.org For example, diffraction-quality crystals of a porphyrin functionalized with an alkyl thioacetate have been obtained and their structure determined, despite the flexibility of the alkyl groups. kombyonyx.com

As of the current literature survey, a crystal structure for methyl (heptylthio)acetate has not been reported in the public domain. The ability to obtain such a structure would be contingent on the successful crystallization of the compound, which can be challenging for a relatively small and flexible molecule. If crystallization is successful, the resulting data would be invaluable for understanding intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

Computational and Theoretical Studies of Methyl Heptylthio Acetate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. rsc.orgnih.gov These calculations can predict a wide range of properties, from molecular geometry to reaction energetics. unipd.it For a molecule like Methyl (heptylthio)acetate, methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)) are commonly used. researchgate.netnih.gov The choice of method and basis set represents a trade-off between computational cost and accuracy. unipd.it

| Method | Abbreviation | Typical Application | Key Feature |

|---|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, electronic properties, reaction energies | Good balance of accuracy and computational cost. nih.gov |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Geometries, frequencies, correlation energy | Includes electron correlation beyond the Hartree-Fock level. researchgate.netnih.gov |

| Coupled Cluster Singles and Doubles (with perturbative Triples) | CCSD(T) | High-accuracy single-point energy calculations | Considered a "gold standard" for accuracy in quantum chemistry. nih.gov |

Quantum chemical calculations provide a detailed picture of the electronic structure and bonding within Methyl (heptylthio)acetate. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. nepjol.info The energy gap between the HOMO and LUMO is an indicator of molecular stability. nepjol.info

Conformational analysis involves studying the different three-dimensional arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.orglumenlearning.com For Methyl (heptylthio)acetate, rotations around the C-S, S-C, and various C-C bonds in the heptyl chain lead to a complex potential energy surface (PES) with numerous energy minima (stable conformers) and transition states. libretexts.org

Computational methods can map this energy landscape by systematically rotating bonds and calculating the energy of the resulting geometries. nih.gov The results are often visualized as a potential energy diagram, plotting energy versus a dihedral angle. youtube.com Key conformers include the anti (staggered) and gauche arrangements of the carbon backbone. lumenlearning.com The relative stability of these conformers is determined by a combination of factors:

Torsional Strain: The repulsion between bonding electron pairs in adjacent atoms, which is minimized in staggered conformations and maximized in eclipsed conformations. libretexts.org

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. youtube.com

| Conformer | Dihedral Angle (C-S-C=O) | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Cis | ~0° | 0.0 | The most stable conformer, with the carbonyl group eclipsing the sulfur-heptyl bond. |

| Gauche | ~90° | ~3.5 | A higher energy, transition state-like structure between cis and trans. |

| Trans | ~180° | ~1.5 | A local energy minimum, less stable than the cis conformer. |

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and calculating reaction rates. rsc.orgnih.gov This involves mapping the potential energy surface from reactants to products, identifying key intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org

According to Transition State Theory, the rate of a reaction is determined by the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. cecam.org Quantum chemical calculations can accurately predict the geometries and energies of transition states. rsc.orgresearchgate.net For Methyl (heptylthio)acetate, potential reactions of interest for computational study include hydrolysis, oxidation, or thermal decomposition. researchgate.netnih.gov For example, a study of the neutral hydrolysis of ethyl acetate (B1210297) showed that different conformers of the transition state have significantly different activation energies, highlighting the importance of conformational effects on reactivity. nih.gov Similarly, theoretical studies on the reactions of methyl acetate with various radicals have identified multiple possible reaction channels and determined their temperature-dependent rate constants using canonical variational transition-state theory (CVT). nih.govnih.gov These approaches could be directly applied to predict the reactivity of Methyl (heptylthio)acetate.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the intramolecular forces within a single molecule, molecular dynamics (MD) simulations are used to study the interactions between molecules. dovepress.com MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of empirical functions and parameters that describe the potential energy of the system. rsc.org

For Methyl (heptylthio)acetate, MD simulations can provide insights into its bulk properties and interactions in a condensed phase (e.g., as a liquid or in solution). academie-sciences.fr These simulations can be used to study:

Aggregation and Self-Interaction: How molecules of Methyl (heptylthio)acetate interact with each other, driven by forces like van der Waals interactions and dipole-dipole interactions. The long, nonpolar heptyl chain would likely lead to significant hydrophobic interactions. nih.gov

Solvation: How the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in different chemical environments.

Phase Equilibria: Simulations can predict properties like vapor pressure and coexistence densities between liquid and vapor phases. rsc.org Studies on homologous series of methyl esters have successfully used MD simulations with transferable force fields to predict these properties. rsc.org

MD simulations have been used to investigate intermolecular interactions in various systems, such as the aggregation of peptides where counterions were found to be included in the aggregates, and to evaluate interactions between drugs and polymers in amorphous solid dispersions. dovepress.comnih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with a specific activity or property. collaborativedrug.comoncodesign-services.com While often used in drug discovery to predict biological activity, the principles of SAR and Quantitative Structure-Activity Relationship (QSAR) can be applied to predict physicochemical properties without any biological context. nih.gov

In the context of Methyl (heptylthio)acetate, SAR modeling could be used to predict how changes to its molecular structure would affect non-biological properties. youtube.comresearchgate.net This involves identifying molecular descriptors—numerical values that quantify aspects of a molecule's structure—and building a mathematical model that relates them to a property of interest. nih.gov

For example, one could model how the following structural modifications affect a physical property like boiling point or chromatographic retention time:

Alkyl Chain Length: Increasing or decreasing the length of the heptyl chain.

Branching: Introducing branching into the heptyl chain.

Ester Group Modification: Replacing the methyl group on the acetate portion with other alkyl groups.

By building a QSAR model based on a series of related thioesters, it would be possible to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with specific desired characteristics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments. aalto.fimpg.de This is a crucial link between theoretical models and real-world measurements.

For Methyl (heptylthio)acetate, the following spectra can be computationally predicted:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR spectrum. nepjol.info This is particularly useful for identifying characteristic peaks, such as the C=O stretch of the thioester group and the C-H stretches of the alkyl chains. Comparing calculated and experimental spectra can help in assigning complex vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated. nih.gov These predictions are highly sensitive to the molecule's three-dimensional structure and conformation, making them a valuable tool for structural elucidation.

High-level ab initio calculations on methyl acetate have successfully predicted its far-infrared spectrum and rovibrational parameters, demonstrating the accuracy achievable for related molecules. nih.gov Machine learning models are also being developed to predict spectroscopic properties rapidly for large numbers of molecules, which could be applied to series of thioesters. aalto.fimpg.de The correlation between predicted and experimental data serves as a stringent test of the computational methodology's ability to accurately describe the molecule's structure and electronic environment.

Chemoinformatics and Database Mining for Analogues

Chemoinformatics provides a powerful computational framework for the discovery and analysis of chemical compounds. By integrating methods from chemistry, computer science, and information science, it enables researchers to efficiently mine vast chemical databases for molecules with specific structural or functional properties. For a compound such as Methyl (heptylthio)acetate, these techniques are instrumental in identifying structural analogues that may possess similar, enhanced, or entirely new characteristics. This process is particularly relevant in fields like flavor and fragrance science, where esters and thio-compounds are of significant interest. researchgate.netresearchgate.net The systematic design and screening of molecules using computer-aided molecular design (CAMD) can accelerate the identification of novel structures before undertaking experimental synthesis and verification. mdpi.com

Several key public and specialized databases serve as the primary resources for such mining expeditions. General-purpose chemical databases provide broad coverage of the known chemical space, while specialized databases focus on specific classes of compounds, such as those related to flavor and aroma. researchgate.netnih.gov Data-driven computational strategies, including machine learning and molecular simulation, are frequently applied to the information held in these databases to identify novel molecules and understand their action mechanisms. acs.org

Below is a summary of representative databases that would be utilized in a chemoinformatic search for analogues of Methyl (heptylthio)acetate.

Table 1: Representative Public Databases for Chemical Analogue Mining

| Database Name | Description | Relevant Citations |

|---|---|---|

| ChEMBL | A large-scale, open-access database of bioactive molecules with drug-like properties, containing information on chemical structures, properties, and bioactivities. | researchgate.net |

| ZINC | A free database of commercially-available compounds for virtual screening, containing over 230 million purchasable compounds in ready-to-dock formats. | researchgate.net |

| GDB-13 | A database that enumerates all possible organic molecules up to 13 atoms of C, N, O, S, and Cl, providing a vast space for theoretical chemical exploration. | researchgate.net |

| Flavornet | A compilation of aroma compounds found in the human odor space, listing odorants with their associated chemical information. | nih.gov |

| AromaDB | A database of essential oil and aroma compounds from commercially used plants, which includes information on their bioactivities. | nih.govacs.org |

| VCF Online | The Volatile Compounds in Food (VCF) database contains thousands of volatile substances found in food products, along with their odor descriptions and aroma thresholds. | nih.govacs.org |

A chemoinformatic search for analogues of Methyl (heptylthio)acetate would involve screening these databases for compounds with similar structural motifs. The search could be tailored to find molecules with variations in the alkyl chain length, modifications to the ester group, or substitutions on the thioether linkage. The goal is to explore the surrounding "chemical space" to discover novel compounds.

The table below illustrates a set of hypothetical structural analogues of Methyl (heptylthio)acetate that could be the target of a chemoinformatic search. These examples demonstrate how systematic structural modifications can generate a focused library of related compounds for further computational or experimental evaluation.

Table 2: Hypothetical Analogues of Methyl (heptylthio)acetate for a Chemoinformatic Search

| Analogue Name | Structural Modification from Parent Compound |

|---|---|

| Ethyl (heptylthio)acetate | Methyl ester replaced with an ethyl ester. |

| Methyl (propylthio)acetate | Heptyl group replaced with a propyl group. |

| Methyl (nonylthio)acetate | Heptyl group replaced with a nonyl group. |

| Methyl 2-(heptylthio)propanoate | Additional methyl group on the acetate backbone. |

| S-Heptyl thioacetate (B1230152) | The ester's methyl group is removed, resulting in the corresponding thioacid. |

Applications of Methyl Heptylthio Acetate As a Chemical Intermediate and Building Block

Role in Complex Organic Synthesis

The dual functionality of Methyl (heptylthio)acetate makes it a useful synthon—a molecular fragment used in the strategic assembly of organic compounds. diva-portal.org Its thioether component provides a stable yet potentially reactive site, while the α-thioester group offers a platform for acyl transfer and enolate-based reactions, rivaling the reactivity of ketones. gonzaga.edugoogle.com

The α-thioester group in Methyl (heptylthio)acetate is an effective acylating agent, enabling the synthesis of other esters and thioethers through substitution reactions. gonzaga.edu

Transesterification: Thioesters readily undergo transesterification when treated with an alcohol, often under basic or acidic catalysis, to yield a new ester and release the thiol. libretexts.orgyoutube.com This process allows the acetyl group from Methyl (heptylthio)acetate to be transferred to more complex or valuable alcohol substrates. The reaction is driven by the relative stability of the products and reaction conditions. rsc.org

Thiol-Thioester Exchange: In a similar fashion, reaction with a different thiol (R'-SH) can lead to the formation of a new thioester (Ac-SR') and release of heptanethiol. This exchange is particularly efficient with thiolate anions and can be used in dynamic covalent chemistry to create reversible bonds in materials. gonzaga.eduresearchgate.net

The following table illustrates the potential transformations starting from Methyl (heptylthio)acetate.

| Transformation | Reagent (R'-OH or R'-SH) | Product | General Conditions |

|---|---|---|---|

| Transesterification | Benzyl Alcohol | Benzyl acetate (B1210297) | Base or Acid Catalyst |

| Transesterification | Isopropanol | Isopropyl acetate | Base or Acid Catalyst |

| Thiol-Thioester Exchange | Thiophenol | S-Phenyl thioacetate (B1230152) | Base Catalyst (e.g., Et3N) |

| Thiol-Thioester Exchange | Ethanethiol | S-Ethyl thioacetate | Base Catalyst (e.g., Et3N) |

The α-sulfenylated carbonyl structure of Methyl (heptylthio)acetate makes it a valuable scaffold for the synthesis of various heterocyclic compounds. nih.gov The carbon alpha to the carbonyl group is activated, and both the carbonyl carbon and the sulfur atom can participate in cyclization reactions.

Research has shown that related thioester compounds are effective precursors for a range of heterocycles:

2-Pyrones: N-Heterocyclic carbene (NHC)-catalyzed annulation reactions using α-chloro-thioesters and unsaturated keto esters can produce highly substituted 2-pyrone rings. acs.org

2-Aminoazoles: Thioesters can be converted into α-heterosubstituted ketones through copper-mediated cross-coupling. These intermediates are then readily cyclized to form important medicinal scaffolds like 2-aminothiazoles, 2-aminoimidazoles, and 2-aminooxazoles. acs.org

Thiazoles and Oxadiazoles: A related precursor, methyl α-[(4'-oxoquinazolin-2'-yl)thio]acetate, was used to synthesize a variety of five-membered heterocycles, including 1,3,4-oxadiazoles and thiazoles, by first converting the ester to a hydrazide and then performing cyclization reactions. epstem.net

The table below summarizes potential heterocyclic systems that could be constructed using an α-thioacetate scaffold.

| Heterocyclic System | General Reaction Type | Key Reagents |

|---|---|---|

| 2-Pyrone | [4+2] Annulation | β,γ-Unsaturated α-keto ester, NHC catalyst |

| 2-Aminothiazole | Hantzsch-type synthesis | α-Haloketone intermediate, Thiourea |

| 1,3,4-Oxadiazole | Hydrazide cyclization | Hydrazine, Carbon disulfide |

| Thiophene | Gewald reaction | α-Methylene ketone, Elemental sulfur, Base |

Thioesters are fundamental intermediates in the biosynthesis and total synthesis of numerous natural products. nih.govrsc.org In nature, Coenzyme A thioesters (like Acetyl-CoA) serve as activated acyl donors in pathways catalyzed by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). gonzaga.edunih.gov

In chemical synthesis, simple thioesters such as N-acetylcysteamine (SNAc) thioesters are widely used as stable and effective mimics of their natural counterparts. beilstein-journals.orgbeilstein-journals.org They provide a mildly activated handle for C-C bond formation and can be used in complex fragment couplings. google.comscispace.comnih.gov For instance, the synthesis of argyrin, a myxobacterial antibiotic, utilized tripeptide thioesters as synthetic intermediates for incorporation into the biosynthetic pathway. beilstein-journals.org Similarly, S-methyl thioesters have been identified as important precursors in many biosynthetic reactions and are found within the structures of various bioactive molecules. researchgate.net Although the direct use of Methyl (heptylthio)acetate is not documented, its structure is analogous to these key synthetic intermediates, suggesting its potential as a building block in the laboratory synthesis of complex natural product analogues.

Contributions to Polymer and Materials Science

The presence of both a thioether and an ester allows for the potential use of Methyl (heptylthio)acetate or its derivatives as monomers or additives in materials science. The field of sulfur-containing polymers is expanding due to their unique properties, such as high refractive indices and chemical recyclability. rsc.org

Monomer for Poly(thioether-ester)s: Poly(thioether-ester)s are a class of polymers synthesized via the step-growth polymerization of di-thiol and di-ene-ester monomers, often through a highly efficient thiol-ene "click" reaction. researchgate.netmdpi.com A bifunctional derivative of Methyl (heptylthio)acetate could serve as a monomer in such polymerizations to impart specific properties to the resulting material. These polymers have shown promise as biocompatible and biodegradable materials for applications like drug delivery. researchgate.net

Additive for Recyclable Materials: Thioester bonds are susceptible to cleavage under mild conditions, making them attractive for creating chemically recyclable polymers. rsc.orgresearchgate.net The thiol-thioester exchange reaction is a dynamic covalent process, which can be used to create self-healing or reprocessable polymer networks. researchgate.net Incorporating a molecule like Methyl (heptylthio)acetate as an additive could introduce these functionalities into a larger polymer system.

Utilization in Process Chemistry Research

Process chemistry focuses on developing safe, efficient, and scalable methods for synthesizing chemical compounds. The synthesis of α-thioesters like Methyl (heptylthio)acetate is an area of active research.

Several methods exist for the synthesis of thioethers and thioesters, with ongoing research aimed at improving efficiency and reducing the use of harsh or hazardous reagents.

Alkylation of Thiols: A common route involves the S-alkylation of a thiol with an α-haloester. For Methyl (heptylthio)acetate, this would involve reacting heptanethiol with methyl chloroacetate (B1199739) in the presence of a base. google.com

Radical Addition to Alkenes: A peroxide-initiated radical reaction between thioacetic acid and an alkene (in this case, 1-heptene) can form an alkylthioacetate. chegg.com

Ester to Thioester Conversion: Recent methods allow for the direct conversion of esters to thioesters under mild, transition-metal-free conditions, providing a practical route from readily available starting materials. rsc.org

Continuous-Flow Processes: The use of microreactors for the enzymatic synthesis of thioesters from thiols and vinyl esters has been shown to be highly efficient, with short reaction times and high yields under mild conditions. mdpi.com

The following table compares several synthetic strategies for producing α-thioesters.

| Synthetic Method | Key Reagents | Advantages | Potential Drawbacks |

|---|---|---|---|

| S-Alkylation | Heptanethiol, Methyl chloroacetate, Base | Straightforward, well-established | Use of lachrymatory α-haloesters |

| Radical Addition | 1-Heptene, Thioacetic acid, Peroxide initiator | Atom-economical | Potential for side reactions, regioselectivity issues |

| Ester Conversion | Methyl ester precursor, Heptanethiol, Activator (e.g., KOAc) | Avoids harsh reagents, good functional group tolerance rsc.org | May require specific ester precursors |

| Enzymatic Synthesis | Vinyl acetate, Heptanethiol, Lipase | Mild conditions, high selectivity, environmentally friendly mdpi.com | Enzyme cost and stability, substrate limitations |

Catalyst Development for its Production or Transformation

The development of efficient catalytic systems is crucial for the sustainable and economically viable production and transformation of Methyl (heptylthio)acetate. While specific research on catalysts exclusively for this compound is limited, extensive studies on the synthesis of analogous thioesters provide significant insights into potential catalytic pathways. These primarily involve transition metal-catalyzed cross-coupling reactions and other catalytic methods for the formation of the critical C-S bond.

The synthesis of Methyl (heptylthio)acetate, which involves the formation of a thioester linkage, can be approached through various catalytic strategies. Research in the broader field of thioester synthesis has identified several effective metal catalysts, including palladium, nickel, and copper-based systems. These catalysts are typically employed in cross-coupling reactions, which are powerful methods for forming carbon-heteroatom bonds.

Palladium-Catalyzed Synthesis

Palladium complexes are among the most versatile and efficient catalysts for C-S bond formation. The palladium-catalyzed carbonylation of thioacetates and aryl iodides has been demonstrated as a viable route for the synthesis of S-aryl thioesters. rsc.org This methodology could be adapted for the synthesis of S-alkyl thioesters like Methyl (heptylthio)acetate.

In a related approach, the one-pot synthesis of symmetrical and unsymmetrical aryl sulfides has been achieved through the palladium-catalyzed coupling of aryl halides and thioacetates. acs.orgfigshare.comnih.gov This highlights the potential of palladium catalysts to facilitate the coupling of a heptylthiol precursor with a suitable acetate-containing electrophile. A key finding in this area is the identification of tBuBrettPhos Pd G3 as a unique catalyst for the cross-coupling of thioacetates and aryl halides, affording high yields under mild conditions.

Aryl sulfides have been successfully synthesized from the coupling reaction of S-aryl or S-alkyl thioacetates and aryl bromides using a palladium catalyst. acs.org This suggests that a similar catalytic system could be employed for the production of Methyl (heptylthio)acetate.

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd2(dba)3/Xantphos | Aryl Iodide, Potassium Thioacetate | S-Aryl Thioacetate | Good | |

| tBuBrettPhos Pd G3 | Aryl Halide, Thioacetate | Thioarene | High | |

| Palladium catalyst | S-Aryl/S-Alkyl Thioacetate, Aryl Bromide | Aryl Sulfide | - | acs.org |

| Palladium catalyst | Thioacetate, Aryl Iodide | S-Aryl Thioester | Good | rsc.org |

Nickel-Catalyzed Synthesis

Nickel catalysts have emerged as a more cost-effective alternative to palladium for C-S cross-coupling reactions. Research has shown that aryl thioesters can be synthesized via the nickel-catalyzed carbonylation of thioacetates with aryl iodides under mild conditions. semanticscholar.orgresearchgate.net This process involves the coupling of alkyl thioacetates with carbon monoxide and aryl iodides to produce the corresponding aryl thioesters. semanticscholar.org

The development of nickel catalysts for the arylation of glycosyl thiols in aqueous solutions further demonstrates the versatility of nickel in promoting C-S bond formation. nih.gov While this specific application is for thioglycosides, the underlying catalytic principles are relevant to the synthesis of other thioesters. A significant advancement is the use of a bench-stable nickel(II) precatalyst for the coupling of aryl chlorides and alkyl thiols, which is facilitated by an acetate-containing base.

| Catalyst System | Substrates | Product | Yield | Reference |

| NiBr2/bpy/Zn | Aryl Iodide, S-Alkyl Thioacetate, CO | Aryl Thioester | Moderate | semanticscholar.org |

| Nickel(II) precatalyst/KOAc | Aryl Chloride, Alkyl Thiol | Thioether | up to 98% | |

| Nickel catalyst | Amide, Disulfide | Thioester | Moderate to Good | researchgate.net |

Copper-Catalyzed Synthesis

Copper-catalyzed reactions represent another important avenue for the synthesis of thioesters. A notable example is the copper-catalyzed double S-arylation of potassium thioacetate with dibenziodolium triflates, which provides a facile route to unsymmetrical dibenzothiophenes. researchgate.net This demonstrates the capability of copper to mediate the formation of multiple C-S bonds in a single process.

More directly relevant is the efficient synthesis of S-aryl thioacetates from aryl iodides and potassium thioacetate using a CuI/1,10-phenanthroline catalytic system. beilstein-journals.org This reaction proceeds in good to excellent yields under both conventional heating and microwave irradiation, with the latter significantly reducing the reaction time. beilstein-journals.org Furthermore, a copper-catalyzed method for the direct thioetherification of alkyl halides using S-alkyl butanethioate as a thiol transfer reagent has been developed, offering a convenient route to alkyl sulfides. tandfonline.comresearchgate.net

| Catalyst System | Substrates | Product | Yield | Reference |

| CuI/1,10-phenanthroline | Aryl Iodide, Potassium Thioacetate | S-Aryl Thioacetate | Good to Excellent | beilstein-journals.org |

| CuCl2 | Dibenziodolium Triflate, Potassium Thioacetate | Dibenzothiophene | Good to High | researchgate.net |

| Copper catalyst | Alkyl Halide, S-Alkyl Butanethioate | Alkyl Sulfide | - | tandfonline.comresearchgate.net |

Other Catalytic Developments

Beyond transition metal catalysis, other methods are being explored. For instance, the catalytic asymmetric addition of thiols to silyl (B83357) glyoxylates has been reported for the synthesis of a structurally related compound, tert-butyl (R)-2-(heptylthio)-2-hydroxy-2-(methyldiphenylsilyl)acetate. rsc.org This indicates the potential for developing enantioselective catalytic methods for the synthesis of chiral thioacetates.

Additionally, the use of polyethylene (B3416737) glycol (PEG400) as a catalyst for the preparation of thioacetates from alkyl halides and sodium thioacetate under mild conditions has been demonstrated to be a facile and practical method. researchgate.net

The transformation of Methyl (heptylthio)acetate can also be a subject of catalyst development. For example, its hydrolysis back to heptanethiol and acetic acid could be catalyzed by acids or bases. Furthermore, catalytic transformations of the ester or thioether functional groups could lead to other valuable chemical intermediates.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating Methyl (heptylthio)acetate from complex mixtures and for assessing its purity. The choice of the chromatographic method and its specific parameters are critical to achieving optimal separation.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like Methyl (heptylthio)acetate. The selection of the stationary phase and detector is paramount for achieving good resolution and sensitivity.

For the separation of acetate (B1210297) esters, various capillary columns can be employed. A common choice for analyzing organic acetates is a column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropylphenyl-substituted polysiloxane. nih.govlibretexts.org A study on the gas chromatographic determination of various acetic acid esters utilized a column containing 10% Carbowax 20 M on Chromosorb W AW DMCS, which provided excellent separation of the compounds. rjptonline.org For sulfur-containing compounds, a moderately polar stationary phase like a phenyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane) is often effective. google.com

Table 1: Suggested GC Columns for Methyl (heptylthio)acetate Analysis

| Stationary Phase | Polarity | Typical Application |

| Polyethylene Glycol (e.g., DB-WAX, Carbowax 20M) | Polar | General purpose for esters, good peak shape for polar compounds. nih.govrjptonline.org |

| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) | Low to Medium | General purpose, robust, good for a wide range of compounds including sulfur compounds. google.com |

| 50% Phenyl-methylpolysiloxane (e.g., DB-17, OV-17) | Medium | Good selectivity for aromatic and sulfur-containing compounds. |

| Cyanopropylphenyl Polysiloxane (e.g., DB-225, OV-225) | Polar | Selective for cis/trans isomers and compounds with ester functionalities. libretexts.org |

A Flame Ionization Detector (FID) is a common and robust choice for detecting Methyl (heptylthio)acetate, as it responds to virtually all organic compounds and offers high sensitivity. For enhanced selectivity towards sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) in sulfur mode can be utilized. These detectors provide excellent sensitivity and selectivity for sulfur species, which is particularly useful for analyzing complex matrices where interferences from other organic compounds may be present.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For Methyl (heptylthio)acetate, which is an ester with a sulfur atom, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A study on the HPLC analysis of sulfur mustards, which are also sulfur-containing organic compounds, successfully used a C-18 column. conicet.gov.ar For the analysis of bioactive sulfur compounds, reversed-phase HPLC with methanol-water or acetonitrile-methanol-water mobile phases is frequently employed. youtube.com

To enhance detection, especially if the concentration of Methyl (heptylthio)acetate is low, derivatization can be performed. For instance, non-chromophoric sulfides can be reacted with a suitable reagent to produce derivatives that absorb UV or visible light, significantly improving detection limits with a UV-Vis detector. conicet.gov.ar

Table 2: Typical HPLC Parameters for Analysis of Sulfur-Containing Esters

| Parameter | Condition | Rationale |

| Column | C18 or C8, 5 µm particle size, 4.6 x 250 mm | Standard for reversed-phase separation of moderately non-polar compounds. conicet.gov.ar |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a wide range of compounds with varying polarities. youtube.com |

| Detector | UV-Vis at low wavelength (e.g., 210 nm) or Refractive Index (RI) | Esters have some UV absorbance at low wavelengths; RI is a universal detector. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |

If Methyl (heptylthio)acetate is synthesized in a chiral form, assessing its enantiomeric purity is essential. Chiral chromatography, a specialized form of HPLC, is the most widely used technique for separating enantiomers. registech.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. registech.com The choice of the CSP and the mobile phase is critical and often requires screening of different column and solvent combinations to achieve separation. For sulfur-containing chiral compounds, such as sulfinate esters, chiral HPLC analysis has been successfully applied to determine enantiomeric excess. nih.gov Non-aqueous capillary electrophoresis with cyclodextrins as chiral selectors has also been used for the chiral separation of thia- and selenadiazine derivatives. coresta.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer unparalleled capabilities for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for the trace analysis and unambiguous confirmation of Methyl (heptylthio)acetate. The mass spectrometer provides a mass spectrum of the eluting compound, which is a unique fingerprint that can be used for identification by comparing it to a spectral library or through interpretation of the fragmentation pattern. libretexts.org